molecular formula C17H11NS B8703584 1-(benzo[b]thiophen-2-yl)isoquinoline CAS No. 435278-00-5

1-(benzo[b]thiophen-2-yl)isoquinoline

Cat. No.: B8703584
CAS No.: 435278-00-5
M. Wt: 261.3 g/mol
InChI Key: UYFPTZHKCYFUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[b]thiophen-2-yl)isoquinoline is a heterocyclic aromatic compound that combines the structural features of benzothiophene and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(benzo[b]thiophen-2-yl)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[b]thiophen-2-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzo[b]thiophen-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

Uniqueness: 1-(benzo[b]thiophen-2-yl)isoquinoline is unique due to the presence of both benzothiophene and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

435278-00-5

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)isoquinoline

InChI

InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-18-17(14)16-11-13-6-2-4-8-15(13)19-16/h1-11H

InChI Key

UYFPTZHKCYFUJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzo[b]thiophene-2-ylboronic acid (997 mg, 5.6 mmol) and 1-chloroisoquinoline (946 mg, 5.8 mmol) were dissolved in toluene (20 ml) and ethanol (10 ml), and palladium catalyst (220 mg, 0.19 mmol) and 2M sodium carbonate solution (20 ml) were added thereto, followed by refluxing under a N2 atmosphere for 5 hours. The reaction solution was added to H2O, and the mixture was extracted with chloroform, followed by drying with sodium sulfate. After filtration, the filtrate was evaporated to dryness under reduced pressure. The obtained solid was purified by column chromatography (eluent: chloroform) (amount: 1.16 g, yield: 79%).
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
220 mg
Type
catalyst
Reaction Step Three

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